2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-30-20-8-6-5-7-18(20)25-21(28)14-32-24-26-19-9-10-31-22(19)23(29)27(24)17-12-15(2)11-16(3)13-17/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKCWDSCRSXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure incorporating a thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological properties. Its chemical formula is represented as follows:
The structural components include:
- Thieno[3,2-d]pyrimidine : A bicyclic structure that contributes to the compound's bioactivity.
- Ethoxyphenyl group : Enhances lipophilicity and may influence the interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated activity against various bacterial strains. A study highlighted that modifications on the thienopyrimidine ring can enhance antibacterial efficacy against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The thienopyrimidine scaffold has been associated with anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Compounds derived from thieno[3,2-d]pyrimidine have been reported to inhibit enzymes such as leucyl-tRNA synthetase and other targets crucial for bacterial survival . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
Case Studies and Research Findings
- In Vitro Studies :
- Cell Line Studies :
Comparative Biological Activity Table
Preparation Methods
General Synthetic Approaches for Tetrahydrothieno[3,2-d]pyrimidin Derivatives
The synthesis of tetrahydrothieno[3,2-d]pyrimidin derivatives generally involves multi-step organic reactions that can be approached through several established methodologies. Based on the synthesis of similar compounds, the following general approaches are applicable:
Cagniant and Kirsch Method
This approach, which has been applied to the preparation of 2-substituted thiophene derivatives, can be adapted for the synthesis of tetrahydrothieno[3,2-d]pyrimidin structures. The method typically involves:
- Preparation of a protected piperidone derivative
- Vilsmeyer-Haack formylation to introduce a reactive functional group
- Nucleophilic cyclization to form the thiophene ring
- Condensation reactions to construct the pyrimidine ring
This synthetic route is particularly advantageous for introducing various substituents at the 2-position of the heterocyclic system.
Pictet-Spengler Reaction Approach
For certain tetrahydrothieno derivatives, the Pictet-Spengler reaction provides an effective route to the core structure. This approach involves:
- Reaction of an appropriate thiophene derivative with an amine
- Cyclization under acidic conditions to form the fused heterocyclic system
- Further functionalization to introduce the desired substituents
Protection-Deprotection Strategies
Various protecting groups have been employed in the synthesis of related compounds, including:
- Benzothiazole-2-sulfonyl (Bts) group, which is stable under acidic and basic conditions
- 6-Nitroveratryloxycarbonyl (Nvoc) protecting group, which offers photochemical lability and crystalline properties that facilitate regioisomer separation
These protection strategies are crucial for controlling the reactivity of intermediates during multi-step synthesis.
Detailed Preparation Method for 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Based on synthetic approaches for similar compounds, the preparation of the target molecule can be divided into four major stages:
Synthesis of the Tetrahydrothieno[3,2-d]pyrimidin Core
Preparation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Intermediate
The initial stage involves the construction of the thiophene-fused heterocyclic system:
- 4-Piperidone is protected with a suitable protecting group (e.g., Bts-Cl) in a 3:1 solution of dioxane and aqueous sodium hydroxide, maintaining pH between 10-11.
- The protected amine undergoes Vilsmeyer-Haack formylation using POCl₃ and DMF to yield a chloroformyl derivative.
- This intermediate is treated with sodium sulfide to generate a thiol in situ, followed by reaction with suitable alkyl bromides and subsequent base-catalyzed condensation to form the cyclized tetrahydrothieno structure.
- The protecting group is removed using PhSH and K₂CO₃ to yield the basic tetrahydrothieno scaffold.
Introduction of the 3,5-Dimethylphenyl Group
The 3,5-dimethylphenyl group is introduced through N-alkylation or arylation of the pyrimidine nitrogen:
- The tetrahydrothieno[3,2-d]pyrimidin-4-one is treated with a base (commonly K₂CO₃ or NaH) to generate the corresponding anion.
- 3,5-Dimethylphenyl halide (typically bromide or iodide) is added, and the reaction mixture is heated under appropriate conditions to facilitate the N-arylation.
- The reaction progress is monitored by thin-layer chromatography or HPLC, and the product is isolated through filtration and recrystallization.
Thioether Formation at the 2-Position
The thioether linkage at the 2-position of the pyrimidine ring is typically established through:
- Chlorination of the 2-position using phosphorus oxychloride (POCl₃) or similar chlorinating agents
- Displacement of the chloride with an appropriate thiol under basic conditions
- Purification of the thioether intermediate via column chromatography or recrystallization
Attachment of the N-(2-ethoxyphenyl)acetamide Group
The final stage involves the formation of the acetamide linkage:
- Preparation of a 2-mercaptoacetic acid derivative that can react with the thio-functionalized intermediate
- Coupling of this carboxylic acid with 2-ethoxyphenylamine using standard amide bond formation conditions
- Alternatively, the thiol group at the 2-position of the pyrimidine ring can be alkylated with an α-haloacetamide derivative of 2-ethoxyphenylamine
A specific coupling approach might utilize EDCI·HCl and DMAP in anhydrous dichloromethane, similar to the methodology described for related compounds. The reaction would be conducted under nitrogen protection, initially at 0°C and then allowing to warm to room temperature for continued reaction over 24 hours.
Optimized Synthetic Route Based on Related Compounds
Drawing on the synthesis of similar compounds, the following optimized multi-step route is proposed:
Preparation of the Thienopyrimidine Core with 3,5-Dimethylphenyl Substituent
Functionalization at the 2-Position and Amide Formation
- Step 4 : Chlorination of the 2-position of the pyrimidine ring with POCl₃
- Step 5 : Nucleophilic displacement with thioglycolic acid or sodium thioglycolate
- Step 6 : Coupling with 2-ethoxyphenylamine using EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) as coupling agents
The reaction conditions for the final coupling step would involve:
- Reaction in anhydrous dichloromethane under nitrogen atmosphere
- Initial cooling to 0°C for addition of reagents
- Gradual warming to room temperature
- Continuous stirring for 24 hours
- Workup with 2.0 mol/L HCl, saturated sodium bicarbonate solution, and brine
- Drying with anhydrous sodium sulfate
- Purification by recrystallization from dichloromethane/ethyl acetate
Alternative Synthetic Approaches
Convergent Synthesis
A convergent approach can be employed where the tetrahydrothieno[3,2-d]pyrimidin and N-(2-ethoxyphenyl)acetamide components are synthesized separately and then connected:
- Preparation of 2-mercapto-3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine
- Synthesis of N-(2-ethoxyphenyl)-2-bromoacetamide
- Combination of these components through nucleophilic substitution under basic conditions
Purification and Characterization
Purification Techniques
Effective purification of the target compound and its intermediates can be achieved through:
Characterization Methods
The identity and purity of the synthesized compound should be confirmed through multiple analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural features
- Mass Spectrometry : To verify molecular weight and fragmentation patterns
- Infrared Spectroscopy : To identify key functional groups (C=O, N-H, C-S)
- Elemental Analysis : To confirm the elemental composition
- X-ray Crystallography : If suitable crystals can be obtained, for definitive structural confirmation
Challenges and Considerations in the Synthesis
Regioselectivity Issues
During the synthesis of tetrahydrothieno[3,2-d]pyrimidin derivatives, regioselectivity can be a significant challenge, particularly in cyclization reactions. The separation of regioisomers may require specific protecting groups like the 6-nitroveratryloxycarbonyl (Nvoc) group, which facilitates separation through fractional recrystallization due to the highly crystalline nature of the derivatives.
Protection Strategy Selection
The choice of protecting groups is critical, as demonstrated in the synthesis of similar compounds. The benzothiazole-2-sulfonyl (Bts) group has proven effective due to its stability under both acidic and basic conditions. However, alternative protecting groups may be necessary depending on specific reaction requirements and separation needs.
Optimization of Reaction Conditions
The synthesis of complex heterocyclic compounds often requires careful optimization of reaction conditions:
- Temperature Control : Many steps require precise temperature control to avoid side reactions
- Solvent Selection : The choice of solvent can significantly impact yields and selectivity
- Reaction Time : Monitoring to determine optimal reaction times for each step
- Catalysts and Additives : Exploration of various catalysts to enhance efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
